molecular formula C6H10O6 B1252434 2-dehydro-D-galactopyranose

2-dehydro-D-galactopyranose

Cat. No. B1252434
M. Wt: 178.14 g/mol
InChI Key: FYWIDDXZIOQEQU-XDJBDKDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-dehydro-D-galactopyranose is the 2-dehydro derivative of D-galactose.

Scientific Research Applications

Enzymatic Reactions and Stereochemistry

  • Preferred Rotamer and Enzymatic Reactions : Studies have investigated the preferred rotamer about the C5—C6 bond of D-galactopyranoses, essential for understanding the stereochemistry of enzymatic reactions like dehydrogenation by D-galactose oxidase (Ohrui et al., 1987).
  • Reaction Mechanisms in Bacteria : Research on D-galactose dehydrogenases from bacteria like Pseudomonas saccharophila and Pseudomonas fluorescens has shown the formation and rearrangement of aldono-1,5-lactones, providing insights into carbohydrate metabolism (Ueberschär et al., 1974).

Biochemical Characterization

  • Pyranose Dehydrogenase Characterization : The biochemical characterization of pyranose dehydrogenase from Agaricus meleagris has been conducted, highlighting its application in the C-2 specific conversion of D-galactose, forming 2-dehydro-D-galactose (Sygmund et al., 2008).

Structural Analysis and Synthesis

  • Substrate Binding and Structural Basis : The structural basis of substrate binding in enzymes like UDP-galactopyranose mutase has been explored, which is crucial for understanding the catalytic mechanism and potential applications in designing inhibitors (Partha et al., 2009).
  • Synthesis of Analogues and Derivatives : The synthesis and analysis of substrate analogues for enzymes like UDP-galactopyranose mutase provide important insights into biochemical pathways and potential pharmaceutical applications (Itoh et al., 2007).

Biotechnological Applications

  • Biocatalyst for Carbohydrate Transformations : Enzyme engineering approaches have improved the catalytic properties of enzymes like pyranose 2-oxidase for applications in food industry and biofuel cell technologies (Spadiut et al., 2009; Spadiut et al., 2010).

Physiological Role and Applications

  • Understanding Cell Wall Composition : Studies on the role of galactofuranose, derived from galactopyranoses, in organisms like Aspergillus fumigatus have implications for understanding cell wall composition and potential targets for antifungal therapies (Lamarre et al., 2009).

properties

Product Name

2-dehydro-D-galactopyranose

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-one

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-4,6-9,11H,1H2/t2-,3+,4+,6?/m1/s1

InChI Key

FYWIDDXZIOQEQU-XDJBDKDSSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H](C(=O)C(O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(=O)C(O1)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-dehydro-D-galactopyranose
Reactant of Route 2
2-dehydro-D-galactopyranose
Reactant of Route 3
2-dehydro-D-galactopyranose
Reactant of Route 4
2-dehydro-D-galactopyranose
Reactant of Route 5
2-dehydro-D-galactopyranose
Reactant of Route 6
2-dehydro-D-galactopyranose

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